Product packaging for Rugulosin(Cat. No.:CAS No. 21884-45-7)

Rugulosin

Cat. No.: B017658
CAS No.: 21884-45-7
M. Wt: 542.5 g/mol
InChI Key: QFDPVUTXKUGISP-UHFFFAOYSA-N
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Description

Historical Context and Significance in Natural Product Chemistry

The historical journey of Rugulosin in natural product chemistry began with its isolation as a crystalline coloring matter from Penicillium rugulosum Thom. bioaustralis.comglpbio.com This discovery positioned this compound as an important member of the anthraquinoid mycotoxin class. wikipedia.org Its classification as a secondary metabolite underscores its role in the complex biochemical pathways of the producing organisms, often serving functions related to defense or competition within their ecological niches. bioaustralis.comnih.govresearchgate.netnih.gov

The significance of this compound in academic inquiry is multifaceted. While it is known to be hepatotoxic and carcinogenic, indicating its potential health concerns, wikipedia.orgresearchgate.net research has also revealed a spectrum of other biological activities. For instance, (+)-Rugulosin exhibits antibacterial and insecticidal properties. bioaustralis.com It has been identified as a potent anti-insectan secondary metabolite produced by endophytic fungi, such as Phialocephala scopiformis, which can reduce the growth rate of spruce budworm larvae, highlighting its potential in biological control strategies. nih.govresearchgate.netfrontiersin.org Furthermore, (+)-Rugulosin has demonstrated inhibitory activity against HIV-1 integrase with IC₅₀ values of 19 and 25 µM in coupled and strand transfer assays, respectively. caymanchem.comglpbio.com It also inhibits ribonuclease H in rat liver by 83% at a concentration of 157 µM and ribonucleases H1, H2, and H3 in T. pyriformis by 100%, 99%, and 100%, respectively, at a concentration of 313 µM. caymanchem.com This diverse range of activities, from toxicity to potential therapeutic relevance, underscores the compound's importance in ongoing natural product research.

Stereoisomers and Structural Variants in Academic Inquiry

This compound is not an isolated compound but rather a member of a structurally related family of bis-anthraquinone derivatives. researchgate.netnih.govresearchgate.net A key aspect of academic inquiry into this compound involves its stereoisomers and other structural variants, which often exhibit distinct biological profiles.

Key Stereoisomers and Variants of this compound:

Compound NameMolecular FormulaPubChem CIDSource Organism (Typical)Key Structural/Stereochemical Features
This compoundC₃₀H₂₂O₁₀62769Penicillium species, Aspergillus species, lichens wikipedia.orgbioaustralis.comnih.govnih.govBis-anthraquinoid pigment wikipedia.orgbioaustralis.com
LuteoskyrinC₃₀H₂₂O₁₂30840Penicillium islandicum wikipedia.orgCarcinogenic mycotoxin, optical isomer of this compound wikipedia.orgcaymanchem.com
Skyrin (B155860)C₃₀H₁₈O₁₀73071Fungal origin nih.govRelated bis-anthraquinone nih.gov
RubroskyrinC₃₀H₂₂O₁₂138398591Fungal origin nih.govRelated bis-anthraquinone nih.govresearchgate.net

This compound itself exists as optical isomers, namely (+)-Rugulosin and (-)-Rugulosin. caymanchem.comcaymanchem.com Notably, (-)-Rugulosin has been reported to be 3-10 times more cytotoxic to HeLa and L cells compared to its optical isomer, (+)-Rugulosin, highlighting the critical role of stereochemistry in biological activity. caymanchem.com

Another prominent stereoisomer is Luteoskyrin, which shares a close structural relationship with this compound but differs in its molecular formula (C₃₀H₂₂O₁₂ versus C₃₀H₂₂O₁₀ for this compound) and is produced by Penicillium islandicum. wikipedia.orgwikipedia.org Luteoskyrin is also a well-known carcinogenic mycotoxin with strong cytotoxic effects. wikipedia.org The structures of these compounds, including this compound, Luteoskyrin, and Rubroskyrin, have been reexamined using techniques like NMR, and their absolute structures have been established through methods such as X-ray analysis of derivatives. researchgate.net

Academic inquiry has also explored other minor analogous metabolites, such as 4a-oxyluteoskyrin and 4a-oxythis compound, and their oxidized forms like 4a,4a′-dioxyluteoskyrin and 4a,4a′-dioxythis compound. researchgate.net The structural complexity of these bis-anthraquinones often features a cage-like structural motif referred to as "skyrane" at their core, which is a subject of interest in synthetic chemistry. researchgate.netnih.gov Total syntheses of (+)-Rugulosin and related compounds have been achieved, contributing to the confirmation of their structures and providing pathways for further derivatization and study. nih.govresearchgate.net Furthermore, this compound and Luteoskyrin have been observed to form a 1:1 natural product complex, demonstrating specific intermolecular interactions through hydrogen bonds and π–π interactions. researchgate.net These detailed investigations into the stereoisomers and structural variants of this compound are crucial for understanding their biosynthesis, chemical reactivity, and diverse biological impacts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22O10 B017658 Rugulosin CAS No. 21884-45-7

Properties

IUPAC Name

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDPVUTXKUGISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21884-45-7, 23537-16-8
Record name Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence and Isolation Studies

Lichen Symbionts and Isolation (e.g., Acroscyphus sphaerophoroides)

Rugulosin is notably produced by the fungal symbionts found within certain lichens. wikidata.orgfishersci.ca A prominent example is the lichen Acroscyphus sphaerophoroides, from which (+)-rugulosin, alongside (+)-skyrin, has been successfully isolated. fishersci.canih.govuni.luuni.lubadd-cao.netnih.gov Acroscyphus sphaerophoroides is a distinctive lichen species, typically found in high-altitude regions of Asia, including the Himalayas, Japan, and Bhutan, as well as in parts of South America and at lower elevations in Canada and the USA. fishersci.cauni.lu

This lichen is recognized for its complex secondary chemistry, often containing compounds not commonly found in other genera of pin lichens. uni.lu Chemical investigations of A. sphaerophoroides collected from various locations, such as Japan and the Himalayas, have consistently revealed the presence of this compound. uni.luuni.lubadd-cao.net These studies have also identified other significant chemical constituents within this lichen, as summarized in the table below. Furthermore, research indicates the existence of two distinct chemical races of A. sphaerophoroides, which demonstrate some correlation with their specific substrates. uni.lubadd-cao.net

Table 1: Chemical Constituents Isolated from Acroscyphus sphaerophoroides uni.luuni.lubadd-cao.net

Compound NamePubChem CID
This compound62769
Atranorin68066
Calycin54694371
Chrysophanol10208
Gyrophoric acid135728
Skyrin (B155860)73071
Usnic acid5646
Zeorin159931
Graciliformin44254080
Norstictic acid5379540

Endophytic Fungi as Producers

Beyond lichen symbionts, this compound is widely recognized as a natural product isolated from various fungal species. wikipedia.org Notably, it is produced by several Penicillium species, including Penicillium rugulosum, Penicillium islandicum, and Penicillium brunneum, as well as certain Aspergillus species. wikipedia.orgwikidata.orgfishersci.cafishersci.cawikipedia.orgwikipedia.org

A significant source of this compound is endophytic fungi, which are microorganisms that colonize plant tissues without causing apparent disease. wikipedia.org For instance, this compound has been isolated from Hormonema dematioides, an endophytic fungus found in Canadian balsam fir trees (Abies balsamea). wikipedia.orgwikipedia.orgfishersci.iephytomolecules.comguidechem.com Another key producer is the foliar-fungal endophyte Phialocephala scopiformis, which resides in various Pinaceae species, including white spruce (Picea glauca). wikipedia.orgwikipedia.orgnih.gov Phialocephala scopiformis is also known to produce other secondary metabolites such as skyrin and emodin (B1671224). nih.gov this compound is considered an active secondary metabolite in endophytic fungi associated with seedlings, suggesting its early involvement in plant-microbe interactions. wikidata.orgfishersci.ca

Fungal Endophyte-Host Plant Interactions

Fungal endophytes engage in diverse interactions with their host plants, ranging from mutualistic to commensalistic or even latent pathogenic relationships, depending on the physiological state of the host and environmental conditions. phytomolecules.com These endophytes are known to produce a variety of secondary metabolites that can confer benefits to the host plant, including defense against other microbes and pathogens. wikipedia.org

A well-studied interaction involves the foliar-fungal endophyte Phialocephala scopiformis and its Pinaceae hosts, particularly white spruce (Picea glauca). wikipedia.orgwikipedia.orgnih.gov When P. scopiformis colonizes these trees, it produces this compound, which has a demonstrable negative impact on the growth and development of the spruce budworm (Choristoneura fumiferana), a significant forest pest. wikipedia.orgwikipedia.orgnih.gov Research has shown that needles of white spruce inoculated with this compound-producing endophytes contain concentrations of this compound sufficient to retard the growth of spruce budworm larvae in vitro. wikipedia.orgnih.gov Furthermore, larvae that consumed endophyte-infected needles containing this compound exhibited reduced weight gain compared to those feeding on uncolonized needles. wikipedia.org This evidence supports a mutualistic relationship, wherein the toxigenic endophyte provides protection to the host plant against insect herbivory. wikipedia.org Beyond herbivore resistance, endophytes can also enhance host plant tolerance to various abiotic stressors. wikipedia.org

Ecological Roles and Chemical Ecology

This compound plays a significant role in the chemical ecology of its producing organisms, primarily acting as a defensive compound. It is recognized as an anti-insect agent and an insect antifeedant. wikidata.orgfishersci.cafishersci.iewikipedia.orgwikipedia.orgnih.gov Its insecticidal activity has led to its consideration as a bioinsecticide. wikidata.orgfishersci.ca Studies have determined that this compound concentrations as low as approximately 0.5 µg/g in conifer needles can negatively affect insects like Choristoneura fumiferana. nih.gov The presence of this compound-producing endophytes, such as Phialocephala scopiformis, has been shown to reduce pest development and increase the tolerance of conifers to C. fumiferana infestations. nih.gov

Fungal endophytes, through the production of secondary metabolites like this compound, contribute to the host plant's defense mechanisms against herbivory. nih.gov These defensive compounds can either reduce insect performance (antibiosis) or deter feeding (antixenosis). nih.gov In the broader context of chemical ecology, which investigates how bioactive molecules influence organism behavior and ecosystem function, this compound exemplifies a chemical defense mechanism. cdutcm.edu.cn Additionally, within the host plant environment, the secondary metabolites produced by endophytes can mediate competitive interactions by antagonizing other fungi vying for the same ecological niche. wikipedia.org The comprehensive ecological roles of fungal endophytes, including their intricate interactions with host plants and other microbial communities, remain an active area of scientific inquiry. wikipedia.org

Biosynthetic Pathways of Rugulosin

Polyketide Biosynthesis Pathway

Fungal anthraquinones, including those that serve as precursors to rugulosin, are typically synthesized via the acetate-malonate pathway, a common route for polyketide biosynthesis in fungi. encyclopedia.pubrsc.orgpageplace.demdpi.com

The acetate-malonate pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units, mediated by polyketide synthases (PKSs), to form a linear polyketide chain. mdpi.comnih.govnih.govrsc.org This linear polyketide then undergoes regiospecific cyclization to produce the basic anthraquinone (B42736) skeleton. mdpi.comrsc.org Early feeding studies using isotopically labeled acetate (B1210297) demonstrated its incorporation into compounds like emodin (B1671224), a known precursor in this family of natural products, confirming the role of the acetate-malonate pathway in their formation. rsc.orgmdpi.comtandfonline.comresearchgate.net

Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is a crucial monomeric anthraquinone that serves as a key intermediate in the biosynthesis of a large family of fungal secondary metabolites, including this compound. rsc.orgnih.govnih.gov Research has confirmed emodin's role as a precursor, with studies showing its conversion into this compound and related compounds. acs.orgnih.govrsc.orgnih.govresearchgate.net The formation of emodin itself is thought to be catalyzed by an octaketide synthase (OKS), a type III polyketide synthase. researchgate.net

Enzymatic Mechanisms and Gene Clusters

Recent advancements in genomics and molecular biology have led to the identification and characterization of specific gene clusters and enzymes responsible for the complex transformations involved in this compound biosynthesis. researchgate.netacs.orgnih.govrsc.org

The biosynthesis of this compound A, along with skyrin (B155860) (another bisanthraquinone), is governed by a specific gene cluster known as the rug gene cluster. researchgate.netacs.orgnih.gov This cluster has been identified in fungal endophytes such as Talaromyces sp. YE3016. acs.orgnih.gov The identification of the rug gene cluster was achieved through a combination of genome sequencing, gene inactivation, heterologous expression, and biotransformation tests, allowing for the elucidation of gene functions and the enzymatic sets involved in the construction of this compound's molecular architecture. acs.orgnih.gov The rug cluster encodes for enzymes necessary for the biosynthesis of this compound from emodin, including a non-reducing polyketide synthase (nrPKS), a β-lactamase-type thioesterase, an anthrone (B1665570) oxygenase, a decarboxylase, a cytochrome P450 monooxygenase, and an aldo-keto reductase. rsc.orgacs.orgresearchgate.net

A critical step in the biosynthesis of this compound is the dimerization of emodin radicals, which is catalyzed by a cytochrome P450 monooxygenase, specifically RugG. acs.orgnih.govacs.org RugG facilitates the 5,5'-dimerization of emodin radicals to initially form skyrin. acs.orgnih.gov This enzymatic step is crucial for linking the monomeric anthraquinone units into a dimeric structure. acs.orgnih.gov

Following the dimerization, the fungal aldo-keto reductase RugH plays a pivotal role in shaping the unique cage-like structure of this compound A. acs.orgnih.govacs.org RugH acts by reducing the closest skyrin precursor (CSP) immediately after the emodin radical coupling. acs.orgnih.gov This ketone reduction by RugH inactivates the tautomerization of CSP into skyrin, thereby enabling a spontaneous intramolecular Michael addition to cyclize the ketone-reduced form of CSP into this compound A. acs.orgnih.gov This intricate enzymatic sequence highlights the precision required for the formation of complex natural product scaffolds like this compound. acs.orgnih.gov

Homologous Gene Clusters and Comparative Genomics

The biosynthesis of this compound A and the related bisanthraquinone skyrin is governed simultaneously by the rug gene cluster in Talaromyces sp. YE3016, a fungal endophyte nih.govchem960.com. Fungal anthraquinone biosynthetic gene clusters (BGCs) are typically organized to include genes encoding backbone enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), along with genes for tailoring enzymes, transport proteins, and regulatory elements nih.govcaymanchem.com.

Comparative genomics and genome mining are powerful bioinformatics approaches that facilitate the discovery of novel cryptic BGCs and provide insights into the genetic basis of secondary metabolite biosynthesis nih.govcaymanchem.comwikipedia.orgmdpi.com. This comparative analysis helps in identifying putative orthologs of known biosynthetic genes, thereby inferring potential pathways for uncharacterized compounds.

Biosynthesis of this compound Analogues

The biosynthesis of this compound analogues, such as this compound B and C, is believed to proceed through the dimerization of various substituted monomeric intermediates ctdbase.orgnih.gov. Notably, this compound B is characterized as a heterodimer, while this compound C is a homodimer, reflecting the specific monomeric units involved in their formation. Chemoenzymatic synthesis has been instrumental in supporting these dimerization hypotheses by successfully producing these analogues from anthraquinones ctdbase.orgnih.gov.

Biogenetic Correlations with Related Bisanthraquinones

This compound A shares an intertwined biosynthetic pathway with skyrin, both originating from the rug gene cluster nih.govchem960.com. The formation of skyrin involves the 5,5'-dimerization of emodin radicals, a reaction catalyzed by RugG, a cytochrome P450 monooxygenase nih.govchem960.com. Following this dimerization, the fungal aldo-keto reductase RugH plays a crucial role in the biosynthesis of this compound A. RugH acts on the closest skyrin precursor (CSP) immediately after the emodin radical coupling, catalyzing a ketone reduction. This reduction prevents the tautomerization of CSP into skyrin, instead facilitating a spontaneous intramolecular Michael addition that cyclizes the ketone-reduced form of CSP into the cage-structured this compound A nih.govchem960.com.

Another related bisanthraquinone, luteoskyrin, is a carcinogenic mycotoxin produced by Penicillium islandicum. The transformation of flavoskyrin-type dimers into this compound-type dimers has been observed through oxidation under specific conditions, suggesting a biogenetic link between these structural classes.

Chemoenzymatic Approaches to Biosynthesis Elucidation

Chemoenzymatic synthesis offers a valuable strategy for evaluating biosynthetic hypotheses and accessing intermediates that are difficult to obtain through natural isolation or purely chemical synthesis. This approach has been successfully applied to the study of this compound biosynthesis.

For instance, the chemoenzymatic synthesis of (−)-rugulosin B, C, and rugulin (B1680272) analogues has been achieved in a few steps starting from anthraquinones, providing evidence for the proposed dimerization mechanism involving monomeric intermediates ctdbase.orgnih.gov. Key to these approaches is the use of enzymes such as NADPH-dependent polyhydroxyanthracene reductase (PHAR) from Cochliobolus lunatus or MdpC from Aspergillus nidulans. These enzymes catalyze the reduction of compounds like citreorosein (B13863) to yield putative biosynthetic intermediates, such as dihydroemodin nih.gov. These reduced intermediates can then undergo subsequent transformations, including dimerization and cyclization, to form flavoskyrin (B1212555) and ultimately this compound nih.gov.

The "cytoskyrin cascade" represents a notable example of a cascade reaction sequence employed in the total synthesis of (+)-rugulosin and (+)-2,2'-epi-cytoskyrin A, highlighting the efficiency and stereoselectivity achievable through biomimetic strategies nih.gov.

Synthetic Methodologies for Rugulosin

Total Synthesis Approaches

The total synthesis of rugulosin has been a significant endeavor, culminating in multiple successful strategies that showcase the power of modern synthetic methods. These approaches have been crucial in confirming the structure of the natural product and providing a means to generate analogues for structure-activity relationship studies.

The stereoselective synthesis of this compound is paramount due to the presence of multiple stereocenters in its structure. A landmark in this area was the work of Nicolaou and coworkers, who developed a strategy that delivers (+)-rugulosin in a stereoselective manner. acs.org Their approach hinges on the careful control of stereochemistry throughout the synthetic sequence, ensuring the correct relative and absolute configuration of the final product. The strategies developed often employ chiral auxiliaries or catalysts to induce asymmetry, or they start from enantiomerically pure building blocks derived from the chiral pool. These methods have been instrumental in constructing the complex polycyclic core of this compound with high fidelity. nih.gov

A hallmark of modern synthetic chemistry is the use of cascade reactions to build molecular complexity rapidly and efficiently. In the context of this compound synthesis, the "cytoskyrin cascade" developed by Nicolaou's group stands out as a particularly elegant example. acs.orgnih.gov This powerful sequence involves a series of intramolecular reactions that proceed in a single pot, triggered by a simple oxidation step. 20.210.105thieme-connect.com The cascade assembles the complex cage-like structure of the skyrane core, which is central to this compound and related natural products like 2,2'-epi-cytoskyrin A. acs.orgresearchgate.net This biomimetic approach mimics the proposed biosynthetic pathway and dramatically reduces the number of synthetic steps required, leading to a more efficient and atom-economical synthesis. nih.gov The successful application of this cascade has been a pivotal achievement in the total synthesis of this class of natural products. researchgate.net

The following table summarizes key cascade reactions in the synthesis of this compound and its congeners:

Cascade NameKey TransformationsStarting MaterialProduct CoreReference
Cytoskyrin CascadeOxidation, Dimerization, Intramolecular Michael AdditionsMonomeric Anthracenone PrecursorSkyrane Cage acs.org

The successful total synthesis of this compound relies on the efficient preparation of key precursors and intermediates. Among the most crucial are dihydroanthracenones, which serve as the monomeric building blocks for the subsequent dimerization and cascade reactions. researchgate.net The synthesis of these precursors often requires multi-step sequences and careful control of functionality. Researchers have developed various methods to access these vital intermediates, including chemoenzymatic approaches that can provide enantiomerically pure dihydroanthracenones. researchgate.netresearchgate.net The ability to synthesize these precursors in a controlled and scalable manner is a critical prerequisite for any successful total synthesis of this compound. acs.org

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of traditional organic chemistry. This approach has proven to be particularly powerful for the synthesis of this compound and its analogues. researchgate.netrsc.orgrsc.org Enzymes, such as ketoreductases, can be used to introduce chirality with high enantioselectivity, a task that can be challenging using purely chemical methods. mdpi.commdpi.com For instance, the stereoselective reduction of an anthraquinone (B42736) precursor to a chiral dihydroanthracenone is a key step that has been effectively accomplished using enzymatic methods. researchgate.net This strategy not only provides access to the natural enantiomer of this compound but also allows for the synthesis of its unnatural enantiomer and other analogues for biological testing. rsc.org The chemoenzymatic synthesis of (-)-rugulosin B and C, for example, has been achieved in just three to four steps from anthraquinones. rsc.org

The table below highlights key enzymes and their roles in the chemoenzymatic synthesis of this compound precursors:

Enzyme ClassSpecific Enzyme (if specified)Reaction TypeSubstrateProductReference
Aldo-Keto ReductaseRugHKetone reductionClosest Skyrin (B155860) Precursor (CSP)Intermediate for this compound A nih.gov
Cytochrome P450 MonooxygenaseRugGOxidative DimerizationEmodin (B1671224)Skyrin nih.gov

Biomimetic Synthesis Strategies

Biomimetic synthesis seeks to emulate nature's synthetic strategies in the laboratory. This approach is particularly relevant for complex natural products like this compound, where the biosynthetic pathway is thought to involve elegant and efficient transformations. researchgate.netrsc.org The "cytoskyrin cascade" is a prime example of a biomimetic strategy, as it mimics the proposed dimerization and cyclization of monomeric precursors in the biosynthesis of this compound. nih.gov These strategies often lead to more concise and efficient syntheses by taking advantage of the inherent reactivity of the intermediates. researchgate.net Biomimetic approaches have not only been successful in the total synthesis of this compound but have also provided valuable insights into its biosynthesis. researchgate.netrsc.org By studying and replicating these natural processes, chemists can develop novel and powerful synthetic methods.

Pharmacological and Biological Activity Research

Antimicrobial Activity

Rugulosin has demonstrated the ability to inhibit the growth of various microorganisms, showcasing both antibacterial and antifungal properties. wikipedia.orgnih.gov

This compound, including its derivatives this compound A, B, and C, has shown notable antimicrobial activity against several bacterial strains. Specifically, these compounds have been found to be active against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings. ctdbase.orgchem960.com Research indicates that this compound A and C possess antimicrobial activity against Staphylococcus aureus. ctdbase.org

While effective against Gram-positive organisms such as certain bacilli, streptococci, and corynebacteria, this compound exhibits less activity against Gram-negative organisms. nih.gov Studies involving compounds isolated from marine sponge extracts have also reported antibacterial activities against S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.195 to 100 µg/mL. ctdbase.org

Table 1: Antibacterial Efficacy of this compound and Derivatives

Compound/DerivativeTarget OrganismActivity/EfficacyNotesSource
This compound A, B, CMRSAAntimicrobial activityConfirmed by paper disk and liquid microdilution methods. chem960.com
This compound A, CStaphylococcus aureusAntimicrobial activity ctdbase.org
This compoundBacilli, Streptococci, CorynebacteriaHighly antibacterial activeMarkedly specific activity. nih.gov
This compoundGram-negative organismsLess active nih.gov
Compounds from marine sponge extractsS. aureusMIC: 0.195-100 µg/mLPotential antibacterial activities. ctdbase.org

In addition to its antibacterial properties, this compound also displays moderate antifungal activity. nih.gov It has been shown to completely inhibit the growth of Pythium intermedium de Bary at a concentration of 1:50000. nih.gov

Further studies on this compound A have revealed selective inhibitory activity against Candida tropicalis compared to Candida albicans. The minimum inhibitory concentration (MIC) for C. tropicalis was determined to be 64 µg/mL, while for C. albicans, the MIC was greater than 256 µg/mL. The minimum fungicidal concentration (MFC) assay indicated fungistatic properties for this compound A.

Table 2: Antifungal Efficacy of this compound A

CompoundTarget OrganismMIC (µg/mL)MFC PropertiesSource
This compound ACandida tropicalis64Fungistatic
This compound ACandida albicans>256Fungistatic
This compoundPythium intermediumComplete inhibition at 1:50000 nih.gov

The mechanism of action for this compound's antimicrobial effects has been partially elucidated. Molecular docking simulations suggest that this compound A may exert its anticandidal activity by targeting NADPH-cytochrome P450 reductase. This enzyme is crucial for the cell growth of Candida tropicalis. The simulations indicated a strong binding energy of -11.5 kcal/mol in the active site pocket of NADPH-cytochrome P450 reductase, suggesting it as a potential molecular target. Additionally, this compound is reported to act as an inhibitor of RNA Polymerase and Rnase. chem960.com

Antioxidant Activity Studies

This compound has been identified as possessing antioxidant properties. wikipedia.org The study of compounds with antioxidant effects is considered a promising strategy for the prevention and treatment of diseases associated with oxidative stress.

Cytotoxic Activity Research

This compound has been reported to exhibit cytotoxic activity against various cell lines, including certain cancer cell lines. wikipedia.org

Research has explored the selective cytotoxic effects of this compound. (+)this compound demonstrated potent cytotoxic activity against the insect cell line Sf9 (derived from ovarian cells of the fall armyworm, Spodoptera frugiperda), with an ID50 value of 1.2 µg/mL. In contrast, it showed weak activity against mosquito (C6/36), human hepatoma (HepG2), and mouse (L929) cell lines. Notably, in human hepatoma cells (HepG2), this compound did not exhibit any cytotoxic activity.

This compound A has demonstrated broad-spectrum cytotoxicity against several human cancer cell lines, including QGY7701, H1299, and HCT116, with IC50 values ranging from 17.6 to 21.2 µM. Importantly, while Rugulosins A, B, and C displayed anti-MRSA activity, they showed no cytotoxic effects on Jurkat cells (a human T-cell leukemia-derived cell line) even at concentrations of 60-100 µg/mL, suggesting a degree of selectivity. chem960.com The pursuit of anticancer compounds often focuses on agents that are specifically toxic to cancer cells while having minimal or no adverse effects on normal cell models.

Table 3: Cytotoxic Activity of this compound and Derivatives Against Various Cell Lines

Compound/DerivativeTarget Cell LineType of CellActivity/Efficacy (IC50/ID50)Selectivity NotesSource
(+)this compoundSf9Insect (Ovarian)ID50: 1.2 µg/mLStrong cytotoxicity
(+)this compoundC6/36Insect (Mosquito)Weak activity
(+)this compoundHepG2Human HepatomaNo cytotoxic activity
(+)this compoundL929MouseWeak activity
This compound AQGY7701Human CancerIC50: 17.6–21.2 µMBroad-spectrum cytotoxicity
This compound AH1299Human CancerIC50: 17.6–21.2 µMBroad-spectrum cytotoxicity
This compound AHCT116Human CancerIC50: 17.6–21.2 µMBroad-spectrum cytotoxicity
Rugulosins A, B, CJurkat cellsHuman T-cell leukemiaNo cytotoxic effects at 60-100 µg/mLWhile showing anti-MRSA activity chem960.com

Induction of Apoptosis Pathways

While this compound belongs to the class of hydroxyanthraquinones, which are known to induce "programmed cell death" in cancer cells, predominantly through the mitochondrial-dependent intrinsic apoptotic pathway involving caspases, specific detailed research findings on this compound's direct induction of these pathways are not explicitly detailed in the provided search results. mdpi.com this compound does exhibit general cytotoxic activity. adipogen.com

Cytotoxicity Against Insect Cell Lines

This compound has demonstrated potent cytotoxic activity against insect cell lines, notably the Sf9 cell line derived from ovarian cells of the fall armyworm (Spodoptera frugiperda). Purified (+)this compound exhibited strong cytotoxic effects on Sf9 cells with an ID50 value of 1.2 µg/mL. caymanchem.comresearchgate.netcaymanchem.comnih.govcambridge.orgresearchgate.netbiomol.commdpi.com This selective toxicity towards insect cells, as opposed to mammalian cells, suggests its potential as a biopesticide. researchgate.netnih.gov

Table 1: Cytotoxicity of (+)this compound against Insect Cell Lines

Cell LineOrganismID50 (µg/mL)
Sf9Spodoptera frugiperda1.2

Observed Effects on Mammalian Cells

In contrast to its strong activity against insect cells, this compound generally exhibits weak toxic activity towards mammalian cells. mdpi.comresearchgate.netmdpi.comresearchgate.net Specifically, it has shown no cytotoxic activity in human hepatoma (HepG2) cell lines, and weak activity towards mosquito (C6/36) and mouse (L929) cell lines. caymanchem.commdpi.comresearchgate.netcaymanchem.comnih.govcambridge.orgresearchgate.netbiomol.commdpi.comresearchgate.net

However, in in vivo studies, (+)this compound has been associated with hepatic injury and liver cell hyperplasia in mice when administered in the diet. caymanchem.comcaymanchem.com It is recognized as hepatotoxic and carcinogenic, causing fatty degeneration, liver cell necrosis, and to a lesser extent, hepatocarcinogenesis in mice and rats. wikipedia.orgfrontiersin.org

Table 2: Cytotoxicity of (+)this compound against Mammalian Cell Lines

Cell LineOrganism/TypeID50 (µg/mL)
C6/36Mosquito>200
HepG2Human hepatoma>200
L929Mouse23.7

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of several key enzymes, demonstrating its broad biological impact. adipogen.comadipogen.comlabclinics.com

HIV-1 Integrase Inhibition

(+)this compound has shown inhibitory activity against HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus. caymanchem.comadipogen.comcaymanchem.combiomol.comadipogen.comlabclinics.com It exhibits IC50 values of 19 µM in coupled assays and 25 µM in strand transfer assays. caymanchem.comcaymanchem.combiomol.com

Table 3: HIV-1 Integrase Inhibition by (+)this compound

Assay TypeIC50 (µM)
Coupled Assay19
Strand Transfer Assay25

Ribonuclease H Inhibition

This compound inhibits ribonuclease H (RNase H) activity. It has been shown to inhibit ribonuclease H in rat liver by 83% at a concentration of 157 µM. caymanchem.comcaymanchem.combiomol.comchemicalbook.com Furthermore, it demonstrates potent inhibition of ribonucleases H1, H2, and H3 in Tetrahymena pyriformis, achieving 100%, 99%, and 100% inhibition, respectively, at a concentration of 313 µM. caymanchem.comcaymanchem.combiomol.comchemicalbook.comasm.orgresearchgate.netnih.gov

Table 4: Ribonuclease H Inhibition by (+)this compound

Source/EnzymeConcentration (µM)Inhibition (%)
Rat liver RNase H15783
T. pyriformis RNase H1313100
T. pyriformis RNase H231399
T. pyriformis RNase H3313100

RNA Polymerase Inhibition

This compound has also been found to inhibit RNA polymerase. adipogen.comadipogen.comlabclinics.comnih.govasm.org Studies have shown that (+)this compound strongly inhibits ribonucleic acid polymerase from rat liver and Escherichia coli. nih.govasm.org

Insecticidal Activity and Anti-herbivory Effects

This compound, an anthraquinone (B42736) mycotoxin, demonstrates significant insecticidal and anti-herbivory properties, making it a compound of interest for pest management strategies. It is naturally produced by various fungal species, including Penicillium and Aspergillus, as well as by fungal endosymbionts associated with certain lichens bidd.groupuni.luhaoranbio.comnih.govinvivochem.cn. The compound has been explored for its potential application as a bioinsecticide bidd.grouphaoranbio.comnih.govinvivochem.cn. Research indicates that fungal endophytes, such as Phialocephala scopiformis, can produce this compound, thereby imparting anti-herbivory characteristics to their host plants, notably white spruce (Picea glauca). A notable finding from screening studies revealed that approximately 20% of fungal extracts exhibiting insecticidal activity were found to produce this compound.

Beyond its effects on spruce budworm, this compound has also shown toxicity against other conifer needle herbivores. It induced a reduction in body weight for Lambdina fiscellaria (hemlock looper) at 50 µM and for Zeiraphera canadensis (spruce budmoth) at concentrations of 100-150 µM, with corresponding reductions in head capsule size. The persistence of the this compound-producing endophyte and its toxin in inoculated seedlings has been observed over several years, with average this compound concentrations of approximately 1 µg/g maintained in needles after 3.5 to 4.5 years post-inoculation.

Against Spruce Budworm (Choristoneura fumiferana)

Extensive research has focused on this compound's efficacy against the eastern spruce budworm (Choristoneura fumiferana), a significant defoliating pest of conifers in North America. When incorporated into an artificial diet, this compound at concentrations of 10–25 µM led to a substantial deceleration in the development of C. fumiferana caterpillars. The minimum effective concentration of this compound observed to impact these insects was as low as 0.5 µg/g of conifer needles.

Field and nursery experiments have provided compelling evidence of this compound's anti-herbivory effects. Small trees treated with Phialocephala scopiformis, a fungus that produces this compound as a primary metabolite, exhibited reduced pest development and an enhanced tolerance of conifers to C. fumiferana. Studies consistently demonstrated that C. fumiferana larvae feeding on spruce trees infected with a this compound-producing endophyte were notably smaller compared to those feeding on uninfected trees haoranbio.com. Furthermore, an inverse relationship was established between the weight of the budworm and the concentration of this compound present in the needles during outdoor nursery experiments haoranbio.com. The presence of the endophyte and its associated this compound not only affected larval growth but also led to a reduction in budworm survival, which in turn resulted in approximately 30% less defoliation of the host trees.

The following table summarizes the observed effects of this compound on Choristoneura fumiferana development:

Effect on C. fumiferanaConcentration/ConditionSource
Significant slowdown in development10–25 µM in artificial diet
Lowest effective concentration~0.5 µg/g of conifer needles
Reduced larval size/weightFeeding on endophyte-infected trees haoranbio.com
Reduced survivalFeeding on endophyte-inoculated trees
Reduced defoliation~30% on endophyte-inoculated trees

Bioassay-guided Fractionation for Insecticidal Activity

Bioassay-guided fractionation has been instrumental in identifying this compound as a key insecticidal compound from fungal sources. For instance, the cell extract of the fungus Aschersonia samoensis BCC 1393 underwent this process, leading to the isolation and identification of two known anthraquinone dimers: (+)this compound and skyrin (B155860). These compounds demonstrated selective toxicity towards insect cells.

In in vitro assays, (+)this compound and skyrin exhibited potent cytotoxic activity against the Sf9 insect cell line, which is derived from the ovarian cells of the fall armyworm (Spodoptera frugiperda). The half maximal inhibitory concentration (ID50) values were determined to be 1.2 µg/mL for (+)this compound and 9.6 µg/mL for skyrin. Importantly, these compounds showed only weak activity against mammalian cell lines, suggesting a favorable selective toxicity profile for potential use in pest control.

The cytotoxic activity against Sf9 insect cells is detailed below:

CompoundID50 against Sf9 Insect Cells (µg/mL)Source
(+)this compound1.2
Skyrin9.6

Structure Activity Relationship Sar and Structural Modification Studies

Correlation of Molecular Architecture with Biological Effects

The complex molecular architecture of rugulosin, a dimeric anthraquinone (B42736), is intrinsically linked to its observed biological activities, which include antimicrobial, antioxidant, and cytotoxic properties ontosight.airesearchgate.net. The cage-like structural motif, sometimes referred to as "skyrane" in related bisanthraquinones, is a defining feature that contributes to its bioactivity researchgate.net. Studies on the biosynthesis of this compound A, for instance, highlight how enzymatic processes lead to its distinct cage-like structure, which in turn influences its biological profile acs.org. The presence of multiple hydroxyl groups and an octacyclic ring system are key structural elements of this compound ontosight.aiontosight.ai. Research on fungal anthraquinones, including this compound, emphasizes that structural diversity among these compounds leads to a vast range of pharmacological activities researchgate.netmdpi.com.

Impact of Stereochemistry on Activity

The stereochemistry of this compound plays a crucial role in determining its biological activity. This compound exists in various stereoisomeric forms, including (+)-rugulosin and (-)-rugulosin, as well as specific isomers like (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-rugulosin ontosight.ainih.gov. For instance, (-)-rugulosin has been reported to exhibit significantly higher cytotoxicity against certain cell lines, such as HeLa and L cells, compared to its optical isomer, (+)-rugulosin. Specifically, (-)-rugulosin can be 3-10 times more cytotoxic biomol.com. This difference underscores the importance of the precise three-dimensional arrangement of atoms for biological efficacy.

The following table summarizes the differential cytotoxic activity observed between the stereoisomers:

CompoundCell LineCytotoxicity (Relative to (+)-Rugulosin)
(-)-RugulosinHeLa3-10 times more cytotoxic
(-)-RugulosinL cells3-10 times more cytotoxic

Synthesis and Evaluation of this compound Analogues and Derivatives

The synthesis and evaluation of this compound analogues and derivatives are critical for understanding SAR and developing compounds with improved properties. Researchers have pursued the total synthesis of this compound and its analogues, often employing cascade reactions to construct their complex molecular architectures researchgate.netrice.edunih.gov.

For example, new rugulosins, such as this compound B and C, have been isolated and their structures elucidated nih.govresearchgate.net. This compound A and C are homodimers of similar anthraquinone moieties, while this compound B is a heterodimer nih.govresearchgate.net. These newly isolated rugulosins have demonstrated antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. Chemoenzymatic and biomimetic synthetic approaches have been utilized to produce (-)-rugulosin B, (-)-rugulosin C, and various rugulin (B1680272) analogues from anthraquinones rsc.orgresearchgate.net. These synthetic efforts provide insights into the dimerization processes involved in the biosynthesis of naturally occurring (+)-rugulosin B and C, and allow for the exploration of structural variations that may lead to enhanced biological effects rsc.org. For example, the replacement of a hydroxymethine of C-12' in one this compound analogue with an α,β-unsaturated ketene (B1206846) moiety resulted in a 64-fold enhancement of antibacterial activity against S. aureus mdpi.com.

The following table presents some this compound analogues and their observed antibacterial activities:

CompoundStructure TypeAntibacterial Activity (against S. aureus)MIC (µg/mL)
This compound AHomodimerActiveNot specified (Active) nih.govresearchgate.net
This compound BHeterodimerActiveNot specified (Active) nih.govresearchgate.net
This compound CHomodimerActiveNot specified (Active) nih.govresearchgate.net
This compound DDimerActive12.5 mdpi.com
This compound A analogue (with α,β-unsaturated ketene at C-12')ModifiedEnhanced activitySignificantly lower than original mdpi.com

Computational Approaches in SAR Analysis

Computational approaches, such as molecular docking, are increasingly employed in SAR analysis to predict and understand the interactions between this compound and its biological targets researchgate.netbaidu.comdovepress.commdpi.com. Molecular docking simulations provide insights into the binding affinities and modes of interaction between a ligand (like this compound) and a protein target researchgate.netdovepress.comresearchgate.net.

For instance, molecular docking studies have been conducted to investigate the anticandidal activities of this compound A. Simulations showed that this compound A potentially targets NADPH-cytochrome P450 reductase, an enzyme crucial for the growth of Candida tropicalis. A strong binding energy of -11.5 kcal/mol was observed in the active site of this enzyme, suggesting a favorable interaction researchgate.net. These computational findings complement experimental data by providing a molecular-level understanding of how this compound exerts its effects researchgate.net.

Advanced Research Methodologies and Techniques

Genomic and Bioinformatic Analyses in Biosynthesis Research

Genomic and bioinformatic analyses have revolutionized the study of natural product biosynthesis, including that of Rugulosin. These methodologies enable the identification and annotation of gene clusters responsible for secondary metabolite production. For instance, the rug gene cluster, which governs the simultaneous biosynthesis of skyrin (B155860) and this compound A, has been identified in Talaromyces sp. YE3016, a fungal endophyte. acs.orgnih.gov

Whole-genome sequencing, combined with bioinformatic analysis, has been crucial in deciphering the enzymatic sets involved in the construction of this compound's molecular architecture. acs.orgnih.gov Comparative genomic analysis has revealed similarities between the rug gene cluster and other fungal biosynthetic gene clusters (BGCs) responsible for dimeric polyketides, such as neosartorin (B3115946) from Aspergillus novofumigatus. nih.gov This approach also facilitates the prediction of enzyme functions and biosynthetic precursors, significantly updating the understanding of bisanthraquinone biosynthesis. acs.orgnih.govnih.govacs.org

Gene Inactivation and Heterologous Expression for Functional Studies

To functionally validate the roles of specific genes within the rug cluster, techniques such as gene inactivation and heterologous expression are employed. A combination of these methods has been instrumental in identifying the gene function, biosynthetic precursor, and enzymatic steps in this compound's formation. acs.orgnih.gov

For example, the cytochrome P450 monooxygenase, RugG, has been demonstrated to catalyze the 5,5'-dimerization of emodin (B1671224) radicals, a crucial step in the biosynthesis of skyrin, which is a precursor to this compound A. acs.orgnih.govacs.org Furthermore, the fungal aldo-keto reductase RugH was shown to be capable of modifying the closest skyrin precursor (CSP) immediately after emodin radical coupling. RugH catalyzes the ketone reduction of CSP, preventing its tautomerization into skyrin and facilitating the spontaneous intramolecular Michael addition that cyclizes the ketone-reduced form of CSP into this compound A. acs.orgnih.gov These studies underscore the power of gene inactivation and heterologous expression in dissecting complex biosynthetic pathways.

Biotransformation Tests in Biosynthetic Pathway Elucidation

Biotransformation tests complement genomic and gene manipulation studies by providing experimental evidence for proposed biosynthetic routes. These tests involve feeding specific precursors or intermediates to organisms or enzymatic systems and observing the resulting metabolites. In the context of this compound, biotransformation tests, alongside genome sequencing, gene inactivation, and heterologous expression, have been critical in identifying the biosynthetic precursor and the sequence of enzymatic reactions. acs.orgnih.gov For instance, the formation of skyrin from emodin radicals and its subsequent conversion to this compound A through the actions of RugG and RugH were elucidated through such combined approaches. acs.orgnih.govacs.org

NMR Spectroscopy in Structure Elucidation and Biosynthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structure elucidation of complex natural products like this compound. It provides detailed information about the connectivity of atoms and their spatial arrangements. hyphadiscovery.comrsc.orgamazon.com

For this compound, both 1H and 13C NMR spectra are routinely acquired. mdpi.comresearchgate.netnih.gov Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning proton and carbon signals and determining through-bond correlations. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to probe through-space 1H-1H interactions, providing insights into the molecule's three-dimensional structure and relative stereochemistry. hyphadiscovery.com

While NMR is powerful, challenges can arise with complex or aged samples. For example, aged this compound samples have shown unclear 1H NMR spectra with difficult-to-integrate peaks and 13C NMR spectra indicating 30 carbons for this symmetrical compound, suggesting potential contamination or impurities. mdpi.com Despite these challenges, NMR data, often in conjunction with other spectroscopic techniques, remain vital for confirming the structure of isolated this compound and its analogues. nih.govnih.govresearchgate.net

Chromatographic Methods (e.g., HPLC, HPTLC) for Isolation and Analysis

Chromatographic methods are indispensable for the isolation, purification, and analysis of this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely utilized for these purposes. mdpi.commdpi.comresearchgate.netresearchgate.netanbg.gov.au

HPLC, particularly with UV detection (HPLC-UV), is used for the quantitative analysis and purity assessment of this compound. researchgate.netbiolinks.co.jptoku-e.com It enables the separation of this compound from other co-produced metabolites or impurities, ensuring high purity for further structural or biological studies. For instance, (-)-Rugulosin is typically characterized with a purity level greater than 98% by HPLC. toku-e.com

HPTLC offers a rapid and efficient method for screening and semi-quantitative analysis of this compound and related anthraquinones. mdpi.commdpi.comresearchgate.net While HPTLC provides higher separation power than traditional TLC, this compound samples, especially aged ones, may still display multiple spots, indicating the presence of contaminations or degradation products. mdpi.commdpi.com

Table 1: Representative Rf Values for this compound in HPTLC

CompoundSystem 1 (Rf)System 2 (Rf)
This compound0.68, 0.74Not Migrated

Note: Rf values can vary based on specific stationary and mobile phases used. "Not Migrated" indicates that the compound did not move from the application point with the given solvent system. mdpi.comresearchgate.net

Mass Spectrometry (e.g., HRESIMS)

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a powerful tool for determining the exact molecular mass and elemental composition of this compound and its derivatives. nih.govtoku-e.com HRESIMS provides highly accurate mass measurements, which are crucial for confirming the molecular formula (C30H22O10 for this compound) and for identifying unknown compounds or subtle modifications in biosynthetic studies. wikipedia.orgtoku-e.com The fragmentation patterns observed in MS/MS experiments can also provide valuable structural information, aiding in the elucidation of complex molecular architectures. nih.gov

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical method used to determine the absolute configuration (AC) of chiral natural products. While not explicitly detailed for this compound A in the provided snippets, ECD is a recognized technique for compounds with complex structures and multiple stereogenic centers, such as this compound and its analogues (e.g., this compound D). researchgate.netnih.govnih.govfrontiersin.org

Future Directions in Rugulosin Research

Elucidation of Remaining Biosynthetic Intermediates and Pathways

The biosynthesis of Rugulosin has been a subject of investigation for over six decades, with significant recent breakthroughs clarifying the core pathway. nih.gov Research has identified the rug gene cluster in Talaromyces sp. YE3016 as being responsible for the simultaneous production of this compound A and a related compound, skyrin (B155860). nih.govacs.org The pathway is understood to begin with the dimerization of emodin (B1671224) radicals, a reaction catalyzed by the cytochrome P450 monooxygenase, RugG. nih.govacs.org A key branching point occurs where the aldo-keto reductase, RugH, hijacks the closest skyrin precursor (CSP). nih.govacs.org RugH catalyzes a ketone reduction, preventing the molecule's tautomerization into skyrin and enabling a spontaneous intramolecular Michael addition that forms the characteristic cage-like structure of this compound A. nih.govacs.org

Despite this progress, future research will focus on identifying and characterizing any remaining transient intermediates in this complex cascade. A deeper understanding of the precise timing and control of the enzymatic steps, particularly the "hijacking" mechanism by RugH, is needed. Furthermore, exploring the biosynthetic pathways of various this compound analogues, such as this compound B and C, which are heterodimers and homodimers of different anthraquinone (B42736) units respectively, will provide a more complete picture of this fascinating molecular family. rsc.orgresearchgate.netresearchgate.net Chemoenzymatic synthesis approaches, which have already been used to create this compound analogues, will be instrumental in verifying proposed biosynthetic steps and intermediates. rsc.orgresearchgate.net

Enzyme/Gene Cluster Function in this compound Biosynthesis Precursor/Intermediate
rug gene clusterGoverns the simultaneous biosynthesis of skyrin and this compound A. nih.govEmodin
RugG (Cytochrome P450)Catalyzes the 5,5'-dimerization of emodin radicals. nih.govacs.orgEmodin
RugH (Aldo-keto reductase)Reduces a ketone group on the closest skyrin precursor (CSP), diverting the pathway towards this compound A. nih.govacs.orgClosest Skyrin Precursor (CSP)

Comprehensive Understanding of Mechanism of Action in Various Biological Systems

This compound exhibits a broad range of biological activities, but the precise molecular mechanisms underlying these effects are not fully understood. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA), streptococci, and corynebacteria. researchgate.netmedchemexpress.comkitasato-u.ac.jp Its antifungal and insecticidal properties have also been noted. medchemexpress.combioaustralis.com Furthermore, studies have revealed its ability to inhibit viral enzymes, specifically HIV-1 integrase and ribonuclease H. glpbio.comscbt.com

Future investigations should aim to identify the specific molecular targets of this compound within these different biological systems. For its antibacterial action, research could explore its effects on bacterial DNA replication, cell wall synthesis, or protein synthesis, similar to how other antibiotics like fluoroquinolones target DNA gyrase and topoisomerase IV. nih.gov In the context of its antiviral activity, detailed enzymatic assays and structural biology studies could clarify the binding mode of this compound to HIV-1 integrase and ribonuclease H, explaining the observed inhibition. glpbio.com Understanding why it shows selective cytotoxicity towards insect cells but not certain mammalian cell lines could reveal novel targets for bioinsecticide development. bioaustralis.comglpbio.com A comprehensive understanding of these mechanisms is crucial for assessing its therapeutic potential and potential risks.

Exploration of Novel Biological Activities and Therapeutic Potential

The known bioactivities of this compound hint at a wider therapeutic potential that is yet to be fully explored. Its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) makes it a particularly interesting candidate for the development of new antibiotics to combat drug-resistant pathogens. researchgate.netkitasato-u.ac.jp The discovery of new this compound analogues, both naturally produced and chemoenzymatically synthesized, opens the door to screening for a wider range of activities. researchgate.netresearchgate.net

Future research should involve systematic screening of this compound and its derivatives against diverse biological targets. Given that many fungal secondary metabolites exhibit anticancer, anti-inflammatory, or immunosuppressive properties, these are logical areas for investigation. nih.govmdpi.com For example, its structural complexity could allow it to interact with protein targets involved in cancer cell proliferation or inflammatory pathways. High-throughput screening against panels of cancer cell lines, viruses, and microbial pathogens could uncover novel therapeutic applications. nih.gov The antiviral activity against HIV-1 integrase suggests that screening against other viral enzymes is warranted. glpbio.com

Known Activity Potential Therapeutic Application Organism/Target
AntibacterialTreatment of resistant infections. researchgate.netMethicillin-resistant Staphylococcus aureus (MRSA). kitasato-u.ac.jp
AntiviralDevelopment of antiretroviral agents. scbt.comHIV-1 integrase, Ribonuclease H. glpbio.com
AntifungalTreatment of fungal infections. medchemexpress.comPythium intermedium. medchemexpress.com
InsecticidalDevelopment of bioinsecticides. bioaustralis.comInsect cells. bioaustralis.comglpbio.com

Targeted Drug Design and Development Based on SAR

The complex, cage-like structure of this compound provides a unique scaffold for drug design. Structure-Activity Relationship (SAR) studies are essential to understand which parts of the molecule are critical for its biological effects and to guide the synthesis of more potent and selective analogues. By systematically modifying the functional groups on the this compound backbone—such as the hydroxyl groups or the dimethyl substituents—researchers can probe their influence on activity. nih.gov

Future work in this area will involve the rational design and synthesis of novel this compound derivatives. researchgate.netmdpi.com Computational methods like molecular docking and dynamics can be employed to predict how modifications will affect binding to specific biological targets, such as bacterial enzymes or viral integrases. mdpi.com For instance, if the target of its anti-MRSA activity is identified, analogues can be designed to optimize interactions with the active site. nih.gov This approach allows for the creation of compounds with improved efficacy, better pharmacokinetic profiles, and potentially reduced toxicity. nih.gov The synthesis of heterodimers and other analogues has already shown that modification is feasible, paving the way for targeted SAR-driven drug development. rsc.orgresearchgate.net

Biotechnological Production and Strain Improvement

For this compound or its derivatives to be viable as therapeutic agents or research tools, efficient and scalable production methods are necessary. Currently, it is isolated from fungal cultures, but natural production levels are often low. nih.govresearchgate.net Biotechnological approaches offer a promising route to overproduce this compound.

Future research will focus on the genetic engineering of the producing fungal strains, such as Talaromyces radicus or Aspergillus sp. kitasato-u.ac.jpnih.gov With the identification of the rug biosynthetic gene cluster, it is now possible to apply metabolic engineering strategies. nih.gov This includes overexpressing key biosynthetic genes (like RugG and RugH) or regulatory genes that control the entire cluster. mdpi.com Another strategy is to delete genes for competing metabolic pathways, thereby channeling more precursors towards this compound synthesis. mdpi.com Furthermore, classical strain improvement techniques, such as random mutagenesis using UV or chemical mutagens followed by screening for high-producing mutants, can be employed to enhance yields. nih.govmdpi.com Developing optimized fermentation processes by adjusting media composition, pH, and temperature will also be critical for maximizing production on an industrial scale. nih.gov

Q & A

Q. What are the validated analytical methods for identifying and quantifying Rugulosin in environmental or biological samples?

this compound detection requires chromatographic techniques (e.g., HPLC or LC-MS) coupled with mass spectrometry for specificity. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the compound from complex matrices. Validation parameters (e.g., limit of detection, recovery rates) must adhere to guidelines for mycotoxin analysis, as outlined in experimental reproducibility standards . Spectral confirmation (NMR, UV-Vis) is critical for structural verification, especially in novel fungal isolates .

Q. How can researchers address conflicting evidence regarding this compound’s mutagenicity across different experimental models?

Discrepancies in mutagenicity data (e.g., positive results in Bacillus subtilis but negative in Salmonella typhimurium ) necessitate model-specific hypothesis testing. Researchers should:

  • Replicate assays under standardized conditions (e.g., OECD guidelines).
  • Compare metabolic activation systems (e.g., S9 liver fractions) across studies.
  • Use isogenic bacterial strains to isolate variables like DNA repair mechanisms. Contradictions may arise from interspecies differences in detoxification pathways, requiring systematic meta-analyses .

Q. What experimental designs are recommended for assessing this compound’s cytotoxicity in mammalian cell lines?

Use dose-response assays (e.g., MTT or resazurin reduction) with primary hepatocytes or renal cells, as these organs are primary targets of mycotoxins. Include positive controls (e.g., aflatoxin B1) and measure biomarkers of oxidative stress (e.g., glutathione depletion, lipid peroxidation). Ensure cell viability and apoptosis assays are conducted at multiple time points to capture acute vs. chronic effects .

Advanced Research Questions

Q. How can researchers resolve the lack of carcinogenicity data for this compound in long-term in vivo studies?

The 1986 IARC evaluation deemed existing rodent studies insufficient due to short exposure durations and limited sample sizes . Advanced designs should:

  • Employ transgenic models (e.g., p53+/- mice) to accelerate tumorigenesis timelines.
  • Integrate histopathology with molecular endpoints (e.g., DNA adduct quantification, oncogene activation).
  • Use multi-omics approaches (transcriptomics, metabolomics) to identify precancerous biomarkers .

Q. What methodologies are suitable for investigating synergistic effects between this compound and other mycotoxins?

Co-exposure studies should utilize factorial designs to evaluate additive, antagonistic, or synergistic interactions. For example:

  • Combine this compound with ochratoxin A or citrinin at environmentally relevant ratios.
  • Measure combined toxicity indices (e.g., Combination Index via CompuSyn software).
  • Profile hepatic cytochrome P450 enzyme activity to assess metabolic interference .

Q. How can contradictory findings on this compound’s DNA-binding mechanisms be reconciled?

While this compound induces DNA damage in Bacillus subtilis, it lacks activity in E. coli and mammalian cells . Researchers should:

  • Compare DNA repair pathways (e.g., SOS response) across prokaryotic vs. eukaryotic systems.
  • Use atomic force microscopy or molecular docking simulations to study this compound-DNA interaction dynamics.
  • Validate findings with in vitro plasmid nicking assays under redox-varying conditions .

Q. What strategies can address the absence of epidemiological data on this compound’s human health impacts?

Retrospective cohort studies in populations with high grain contamination exposure (e.g., rural farming communities) could correlate this compound levels in blood/serum with hepatic or renal dysfunction biomarkers. Biobank samples should be analyzed via LC-MS/MS, paired with dietary surveys to estimate intake thresholds .

Methodological and Literature Guidance

Q. How should researchers design studies to fill the gap in this compound’s reproductive toxicity data?

Follow OECD TG 414 (prenatal developmental toxicity study) or TG 443 (extended one-generation study) protocols. Measure teratogenic effects in zebrafish embryos or rodent models, with endpoints including fetal weight, malformations, and hormonal disruption. Include placental transfer analysis via LC-MS .

Q. What systematic review frameworks are recommended for synthesizing fragmented this compound literature?

Adhere to PRISMA guidelines to screen existing in vitro/in vivo studies. Use databases like PubMed, Scopus, and Web of Science with keywords: “this compound AND (genotoxicity OR carcinogenicity OR mycotoxin).” Critically appraise studies using tools like SYRCLE’s risk-of-bias checklist for animal research .

Q. How can computational models enhance this compound risk assessment?

Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints from molecular descriptors. Molecular dynamics simulations can elucidate this compound’s interactions with cellular targets (e.g., ribosomes, mitochondria). Validate predictions with in vitro assays to bridge computational and experimental data .

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Rugulosin

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